molecular formula C20H30N2O B247308 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane

1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane

Cat. No. B247308
M. Wt: 314.5 g/mol
InChI Key: XMXDCKONGLCRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the μ-opioid receptor, which makes it a potential candidate for pain management and addiction treatment. The purpose of

Mechanism Of Action

The mechanism of action of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane involves the activation of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Moreover, the μ-opioid receptor activates the reward pathway in the brain, which is responsible for the pleasurable effects of opioids.
Biochemical and Physiological Effects:
1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been shown to produce several biochemical and physiological effects in animal models. These effects include analgesia, sedation, respiratory depression, and hypothermia. Moreover, 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been shown to produce rewarding effects in animal models of addiction, which suggests that it may have abuse potential.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane is its potency and selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. Moreover, 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been shown to be effective in reducing pain and drug-seeking behavior in animal models, which suggests that it may have therapeutic potential. However, one of the main limitations of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane is its potential for abuse, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane. One direction is to investigate the potential therapeutic applications of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane in the treatment of pain and addiction in humans. Another direction is to study the mechanisms underlying the rewarding effects of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane, which may lead to the development of novel treatments for addiction. Moreover, future research could focus on the development of safer and more effective opioid agonists that do not have the potential for abuse.

Synthesis Methods

The synthesis of 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 3-methylbenzylamine with 1,6-dichloro-hexane to form 1-(3-methylbenzyl)-1,6-dichlorohexane. The latter compound is then reacted with piperidine in the presence of sodium hydride to form 1-(3-methylbenzyl)-3-piperidinyl-1,6-dichlorohexane. Finally, the compound is treated with phosgene to form 1-{[1-(3-methylbenzyl)-3-piperidinyl]carbonyl}azepane.

Scientific Research Applications

1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. Several studies have shown that 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in the modulation of pain and reward pathways in the brain. 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been shown to be effective in reducing pain in animal models of acute and chronic pain. Moreover, 1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.

properties

Product Name

1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(3-methylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C20H30N2O/c1-17-8-6-9-18(14-17)15-21-11-7-10-19(16-21)20(23)22-12-4-2-3-5-13-22/h6,8-9,14,19H,2-5,7,10-13,15-16H2,1H3

InChI Key

XMXDCKONGLCRHL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCCCC3

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.